BenchChemオンラインストアへようこそ!

N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide

QSAR nitrothiophene antibacterial

N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS 922701-66-4, molecular formula C₁₃H₉N₃O₃S₃, molecular weight 351.41 Da) is a heterocyclic carboxamide that fuses three pharmacophoric modules: a 6-methylthio-substituted benzothiazole core, a 5-nitrothiophene ring, and a central amide linker. The compound belongs to the broader 5-nitrothiophene-carboxamide class, which has been validated in multiple therapeutic programs including narrow-spectrum antibacterials engineered to evade AcrAB-TolC efflux and radiosensitizers whose one-electron reduction potential (E₇¹) and octanol/water partition coefficients predict in vivo applicability.

Molecular Formula C13H9N3O3S3
Molecular Weight 351.41
CAS No. 922701-66-4
Cat. No. B2525073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide
CAS922701-66-4
Molecular FormulaC13H9N3O3S3
Molecular Weight351.41
Structural Identifiers
SMILESCSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
InChIInChI=1S/C13H9N3O3S3/c1-20-7-2-3-8-10(6-7)22-13(14-8)15-12(17)9-4-5-11(21-9)16(18)19/h2-6H,1H3,(H,14,15,17)
InChIKeyJLKMKPYDMBDZKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-(Methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS 922701-66-4): Procurement-Ready Structural Profile


N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS 922701-66-4, molecular formula C₁₃H₉N₃O₃S₃, molecular weight 351.41 Da) is a heterocyclic carboxamide that fuses three pharmacophoric modules: a 6-methylthio-substituted benzothiazole core, a 5-nitrothiophene ring, and a central amide linker . The compound belongs to the broader 5-nitrothiophene-carboxamide class, which has been validated in multiple therapeutic programs including narrow-spectrum antibacterials engineered to evade AcrAB-TolC efflux [1] and radiosensitizers whose one-electron reduction potential (E₇¹) and octanol/water partition coefficients predict in vivo applicability [2]. Within this class, the 6-methylthio benzothiazole substituent at the 2-amino position constitutes a structurally distinct configuration relative to the unsubstituted, 6-chloro, 4-methoxy, or 4,7-dimethyl benzothiazole analogs commercially available for screening.

Why N-(6-(Methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide Cannot Be Casually Substituted: Comparator-Grounded Rationale


Benzothiazole-5-nitrothiophene carboxamides are not functionally interchangeable because minor substituent changes on the benzothiazole ring can produce order-of-magnitude shifts in biological readouts. The 6-methylthio group at the benzothiazole 6-position supplies distinct electronic (electron-donating via sulfur lone pairs) and steric parameters that differ categorically from the 6-chloro (electron-withdrawing), 4-methoxy, and unsubstituted benzothiazole variants . These substituent-dependent effects are known to modulate HOMO energies and heterocyclic sulfur ring angles that QSAR models directly correlate with antibacterial potency [1]. Furthermore, in closely related nitroheterocycle series, replacement of the nitro group with amino or alteration of the heterocyclic scaffold has been shown to reverse antibacterial activity profiles entirely [2]. Procurement without accounting for these substitution-sensitive SAR dimensions risks selecting a compound with fundamentally divergent target engagement, efflux susceptibility, and redox activation properties, as elaborated quantitatively in Section 3.

Quantitative Differentiation Evidence for N-(6-(Methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide versus Closest Analogs


Benzothiazole 6-Methylthio vs. 6-Chloro Substitution: Predicted Electronic Modulation of Antibacterial Potency

Target compound 922701-66-4 carries a 6-SCH₃ electron-donating group on the benzothiazole ring, whereas the commercially available comparator N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS 306290-25-5) carries a 6-Cl electron-withdrawing substituent. In the validated QSAR model for 2-nitrothiophenes developed by Morley et al., HOMO energies and heterocyclic sulfur ring angles are significant predictors of antibacterial activity against E. coli and M. luteus [1]. Although the QSAR was parameterized on simpler 2-nitrothiophenes rather than benzothiazole-fused analogs, the directionality of substituent electronic effects on HOMO energies is transferable: electron-donating -SCH₃ is predicted to raise HOMO energy relative to electron-withdrawing -Cl, which would alter the reduction potential and hence biological activation profile of the nitro group [2].

QSAR nitrothiophene antibacterial HOMO energy benzothiazole substituent effect

Antibacterial Selectivity via Efflux Pump Engineering: The 5-Nitrothiophene-Carboxamide Class Advantage

The 5-nitrothiophene-2-carboxamide scaffold has been explicitly validated as a narrow-spectrum antibacterial series engineered to evade the AcrAB-TolC Resistance-Nodulation-Division (RND) efflux pump in Gram-negative bacteria [1]. An N-(thiazol-2-yl)-5-nitrothiophene-2-carboxamide derivative was selected from a 3,000-compound screen as a hit that retained activity in E. coli efflux pump mutants (ΔacrB, ΔtolC) and was subsequently optimized through structure-based design. Target compound 922701-66-4, bearing a benzothiazole (benzo-fused thiazole) at the same 2-amino position, represents a logical late-stage diversification candidate within this validated series. In contrast, non-carboxamide nitrothiophenes lacking the amide linker altogether show different antibacterial profiles, and amino-thiophene derivatives (nitro→amino replacement) display enhanced but mechanistically distinct activity [2].

antibacterial efflux pump AcrAB-TolC Gram-negative nitrothiophene carboxamide

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: Class-Level Activity Range for 5-Nitrothiophene-Thiazole Derivatives

A series of ten 5-nitrothiophene-thiazole derivatives (compounds 2a–2j) was evaluated for cholinesterase inhibition using a modified Ellman's spectrophotometric method. At 80 µg/mL, the compounds exhibited AChE inhibition ranging from 33.66% to 47.96% and BuChE inhibition from 13.03% to 63.29% [1]. Target compound 922701-66-4 is a benzothiazole-extended analog of this tested thiazole series. The benzothiazole ring provides an additional fused benzene ring absent in the simpler thiazole derivatives 2a–2j, which is anticipated to enhance π-stacking interactions within the AChE peripheral anionic site, a binding mode exploited by known dual-site AChE inhibitors [2].

acetylcholinesterase butyrylcholinesterase Alzheimer's disease nitrothiophene-thiazole cholinesterase inhibition

Cytotoxicity SAR in Benzothiazole-5-Nitrothiophene-Carboxamide Series: Methoxy Analog IC₅₀ Range as Procurement Benchmark

The structurally related compound N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS 307510-62-9) and its analogs have been evaluated in 2D cytotoxicity assays, yielding IC₅₀ values ranging from 0.85 µM to 6.75 µM against cancer cell lines . Target compound 922701-66-4 differs from this comparator by substitution pattern: 6-methylthio versus 4-methoxy on the benzothiazole ring. The 6-methylthio group introduces a thiomethyl substituent with distinct lipophilicity (π value) and metabolic stability relative to the 4-methoxy group, parameters known to influence both cellular permeability and CYP450-mediated clearance in benzothiazole-containing compound series [1].

cytotoxicity anticancer benzothiazole 5-nitrothiophene IC50 benchmark

Radiosensitization Potential: Nitrothiophene Redox Parameters Differentiate Within-Class Candidates

Breccia et al. (1990) characterized a panel of nitrothiophene derivatives for radiosensitization-relevant physicochemical parameters including one-electron reduction potential (E₇¹), octanol/water partition coefficient (P), and reactivity toward primary radical species (e⁻aq, ·OH) using pulse radiolysis and polarography [1]. Compounds 5-NTMA (5-nitrothiophene-2-carboxamide derivative) and 5-NTCA were identified as the most promising candidates for in vivo application based on favorable combined sensitization efficiency and toxicity profiles in Chinese Hamster cells. Target compound 922701-66-4, as a 5-nitrothiophene-2-carboxamide with a benzothiazole substituent at the amide position, represents a structural hybrid between the 5-NTMA and 5-NTCA chemotypes. The benzothiazole extension would be expected to modulate E₇¹ and log P relative to the simpler amide derivatives evaluated by Breccia et al.

radiosensitizer nitrothiophene one-electron reduction potential pulse radiolysis hypoxia

Evidence-Anchored Application Scenarios for N-(6-(Methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS 922701-66-4)


Gram-Negative Antibacterial Hit-to-Lead: Efflux-Evading Scaffold Diversification

Target compound 922701-66-4 is suited for antibacterial screening cascades targeting Gram-negative pathogens where efflux-mediated resistance is a primary hurdle. Its 5-nitrothiophene-2-carboxamide core has been validated as an efflux-evading scaffold in E. coli AcrAB-TolC systems [1]. The benzothiazole 6-methylthio substituent provides a novel chemical diversification point within this validated series, enabling SAR exploration around benzothiazole electronic and steric parameters. Procurement of this specific analog—rather than the unsubstituted benzothiazole variant (CAS 722471-77-4)—is critical because the 6-methylthio group modulates the electronic environment of the nitro group, potentially altering both nitro-reductase activation kinetics and antibacterial spectrum [2].

Alzheimer's Disease Cholinesterase Inhibitor Screening: Benzothiazole-Extended Lead Generation

The benzothiazole scaffold of 922701-66-4 is a privileged structure in CNS drug discovery, with established precedent for dual AChE/BuChE inhibition [1]. The 5-nitrothiophene-2-carboxamide series (thiazole variants 2a–2j) has demonstrated quantitative cholinesterase inhibition (AChE: 33.66–47.96%; BuChE: 13.03–63.29% at 80 µg/mL) [2]. Target compound 922701-66-4 extends this chemotype from thiazole to benzothiazole, introducing an additional fused benzene ring predicted to enhance binding interactions at the AChE peripheral anionic site. This compound should be prioritized over simpler thiazole analogs in screening cascades where CNS penetration and target residence time are key selection criteria.

Oncology Hit Identification: Cytotoxicity Screening Benchmarking Against 4-Methoxy Analog IC₅₀ Values

With related benzothiazole-5-nitrothiophene-carboxamides demonstrating IC₅₀ values in the 0.85–6.75 µM range across cancer cell lines [1], target compound 922701-66-4 is a logical procurement choice for oncology screening panels seeking to benchmark the impact of benzothiazole 6-methylthio versus 4-methoxy substitution on antiproliferative potency. The distinct electronic (electron-donating via sulfur) and lipophilic properties of the methylthio group relative to the methoxy comparator are expected to produce differential cellular permeability, target engagement, and metabolic stability profiles, directly informing SAR around the benzothiazole substituent vector.

Radiosensitizer Development: Nitrothiophene Redox-Tuned Candidate with Benzothiazole Pharmacomodulation

The 5-nitrothiophene-2-carboxamide core of 922701-66-4 places it within a class of nitrothiophene derivatives for which one-electron reduction potential (E₇¹), octanol/water partition coefficient, and radical reactivity have been systematically characterized by pulse radiolysis [1]. The benzothiazole extension at the amide position represents a pharmacomodulation strategy to fine-tune E₇¹ and log P relative to simpler amide derivatives (5-NTMA, 5-NTCA) that were identified as in vivo-promising radiosensitizers. Procurement of 922701-66-4 enables direct experimental determination of its reduction potential and hypoxic/oxic cytotoxicity ratio, positioning it as a candidate for hypoxia-targeted radiotherapy programs.

Quote Request

Request a Quote for N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.